2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
The compound 2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide features a 1,2-dihydroisoquinoline core substituted with an isobutyl group at position 2 and a carboxamide moiety at position 4. The side chain comprises a 5-methoxyindole-3-ethyl group, a structural motif observed in bioactive molecules targeting neurological and oncological pathways .
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-16(2)14-28-15-22(19-6-4-5-7-20(19)25(28)30)24(29)26-11-10-17-13-27-23-9-8-18(31-3)12-21(17)23/h4-9,12-13,15-16,27H,10-11,14H2,1-3H3,(H,26,29) |
InChI Key |
QEEWFZKSCQOTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-isobutyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic applications include treatments for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways . For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
Isobutyl vs. The carboxamide group may offer greater metabolic stability than the ester, which is prone to hydrolysis . The shared 5-methoxyindole-ethyl side chain suggests a conserved pharmacophore for target binding, possibly related to serotonin receptor affinity .
Cyclopropyl and Pyrrole Substituents (Y043-7977): The cyclopropyl group in Y043-7977 introduces steric hindrance, which could modulate receptor selectivity.
Amine Variations (): Derivatives like [2-(5-methoxyindol-3-yl)ethyl]dimethylamine lack the isoquinoline core but retain the indole-ethyl motif. This simplification may reduce synthetic complexity but limit multitarget activity .
Inferred Pharmacological Implications
- 5-Methoxyindole Role: Present in multiple analogs, this group may act as a hydrogen bond donor/acceptor or engage in hydrophobic interactions, critical for binding to targets like 5-HT receptors .
- Isoquinoline Core: The planar aromatic system likely facilitates intercalation or enzyme inhibition, while the 1-oxo group introduces polarity for solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
